molecular formula C9H12N2 B11813869 (2-(Pyridin-3-yl)cyclopropyl)methanamine

(2-(Pyridin-3-yl)cyclopropyl)methanamine

Cat. No.: B11813869
M. Wt: 148.20 g/mol
InChI Key: KPOWGBCVHDCUKP-UHFFFAOYSA-N
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Description

(2-(Pyridin-3-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C9H12N2. It features a cyclopropyl group attached to a pyridine ring, making it a unique structure in the realm of organic chemistry. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-3-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a pyridine derivative followed by amination. One common method involves the reaction of 3-bromopyridine with cyclopropylmagnesium bromide to form the cyclopropylpyridine intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed in the hydrogenation step to facilitate the reductive amination process .

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-3-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-(Pyridin-3-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Pyridin-3-yl)cyclopropyl)methanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(2-pyridin-3-ylcyclopropyl)methanamine

InChI

InChI=1S/C9H12N2/c10-5-8-4-9(8)7-2-1-3-11-6-7/h1-3,6,8-9H,4-5,10H2

InChI Key

KPOWGBCVHDCUKP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CN=CC=C2)CN

Origin of Product

United States

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